2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid
Overview
Description
2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid (2-B4M5B) is an organic compound belonging to the family of benzoic acids. It is a white, crystalline solid with a molecular formula of C13H12BrO3. This compound is used in a variety of scientific research applications, as it has a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Industrial Applications
- Industrial Scale-Up for Therapeutic Applications : A key intermediate for synthesizing a family of SGLT2 inhibitors for diabetes therapy is structurally similar to 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid. This process involves multiple steps like nitration, hydrolysis, and bromination, demonstrating the compound's significance in large-scale pharmaceutical manufacturing (Zhang et al., 2022).
Chemical Properties and Reactivity
- Study of Molecular Structure and Reactivity : Detailed studies on similar bromo-methoxy benzoic acids have been conducted to understand their molecular structure, vibrational analysis, and chemical reactivity. Such studies are crucial in predicting the reactivity and potential applications of these compounds in various fields, including material science and pharmaceuticals (Yadav et al., 2022).
Photophysical Properties
- Influence on Luminescent Properties : Research on derivatives of 4-benzyloxy benzoic acid, which is closely related to this compound, shows that substituents can significantly influence the photophysical properties of lanthanide coordination compounds. These findings have implications for the development of new materials with specific luminescent properties (Sivakumar et al., 2010).
Crystallographic Studies
- Crystal Structure Analysis : Studies on the crystal structure of similar bromobenzoic acid derivatives have been conducted. Understanding the crystal structure is essential for applications in material science, particularly in the design and synthesis of new crystalline materials (Suchetan et al., 2016).
Mechanism of Action
Target of Action
It’s known that this compound is an intermediate in the synthesis of 3,8-dihydroxy-9-methoxy-6h-dibenzo [b,d]pyran-6-one , which has been used in anti-wrinkle agents and is known as a collagen production promoter, MMP-1 production inhibitor, and elastase activity inhibitor .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their substitution . The benzylic position is activated towards free radical attack , and the compound’s bromine atom could potentially be involved in electrophilic aromatic substitution .
Biochemical Pathways
It’s known that the compound is used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction.
Pharmacokinetics
The compound has a predicted boiling point of 4454±450 °C and a predicted density of 1.486±0.06 g/cm3 , which could potentially impact its bioavailability.
Result of Action
It’s known that the compound is an intermediate in the synthesis of 3,8-dihydroxy-9-methoxy-6h-dibenzo [b,d]pyran-6-one , which has been used in anti-wrinkle agents and is known as a collagen production promoter, MMP-1 production inhibitor, and elastase activity inhibitor .
Action Environment
The compound has a storage temperature of 2-8°c , indicating that temperature could potentially impact its stability.
Biochemical Analysis
Biochemical Properties
2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to be involved in the synthesis of urolithin derivatives, which are known for their antioxidant properties . The compound’s interactions with enzymes such as divalent metal transporter 1 (DMT1) inhibitors highlight its potential in modulating metal ion transport within cells .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns and metabolic flux . These effects are crucial for understanding its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with DMT1 inhibitors suggests a role in regulating metal ion transport and homeostasis . Additionally, the compound’s structure allows it to participate in free radical bromination and nucleophilic substitution reactions, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have indicated that it remains stable under specific conditions, but its degradation products can also impact cellular processes . Long-term in vitro and in vivo studies are essential to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metal ion transport and antioxidant activity. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its overall impact on cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical interactions and effects . Detailed studies on its subcellular localization are necessary to fully understand its mechanism of action.
Properties
IUPAC Name |
2-bromo-4-methoxy-5-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-19-13-8-12(16)11(15(17)18)7-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTDEMXQQIWHKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C(=O)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453627 | |
Record name | 5-(Benzyloxy)-2-bromo-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24958-42-7 | |
Record name | 2-Bromo-4-methoxy-5-(phenylmethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24958-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Benzyloxy)-2-bromo-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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